molecular formula C18H14N4O3S B12191793 6-{2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one

6-{2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B12191793
M. Wt: 366.4 g/mol
InChI Key: LIVDOQIIQUZCSJ-UHFFFAOYSA-N
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Description

6-{2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one is a complex organic compound that features a unique combination of a triazole ring, a benzoxazine ring, and a sulfanylacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves multiple steps, starting with the preparation of the triazole and benzoxazine precursors. The triazole ring can be synthesized through the cyclization of hydrazine derivatives with acyl hydrazides under acidic or basic conditions . The benzoxazine ring is often formed via the condensation of an amine with a phenol and formaldehyde .

The final step involves the coupling of the triazole and benzoxazine rings through a sulfanylacetyl linkage. This can be achieved by reacting the triazole derivative with a suitable thiol compound in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using high-purity reagents and solvents. Scale-up processes may also involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-{2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: Catalytic hydrogenation (e.g., palladium on carbon)

    Substitution: Halides, electrophiles

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydrotriazoles

    Substitution: Substituted benzoxazines

Mechanism of Action

The mechanism of action of 6-{2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity . The benzoxazine ring can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and have similar biological activities, such as antimicrobial and anticancer properties.

    Benzoxazine Derivatives: These compounds share the benzoxazine ring structure and are used in materials science for their unique properties.

Uniqueness

6-{2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to the combination of the triazole and benzoxazine rings with a sulfanylacetyl linkage. This unique structure provides a versatile platform for the development of new compounds with enhanced biological and material properties.

Properties

Molecular Formula

C18H14N4O3S

Molecular Weight

366.4 g/mol

IUPAC Name

6-[2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C18H14N4O3S/c23-15(12-6-7-16-14(8-12)20-17(24)9-25-16)10-26-18-21-19-11-22(18)13-4-2-1-3-5-13/h1-8,11H,9-10H2,(H,20,24)

InChI Key

LIVDOQIIQUZCSJ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)CSC3=NN=CN3C4=CC=CC=C4

Origin of Product

United States

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